molecular formula C17H15Cl2N5OS B2514190 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide CAS No. 573937-26-5

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Katalognummer: B2514190
CAS-Nummer: 573937-26-5
Molekulargewicht: 408.3
InChI-Schlüssel: RSLRTTGCGADREH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide is a synthetic small molecule designed for medicinal chemistry and drug discovery research. Its structure, incorporating a 1,2,4-triazole core linked to a dichlorophenylacetamide, is of significant interest for investigating new therapeutic agents. This compound is primarily utilized in biochemical assays to evaluate antimicrobial and enzyme inhibitory activities. Heterocyclic scaffolds based on the 1,2,4-triazole ring are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and anti-tubercular activities . The mechanism of action for related 1,2,4-triazole derivatives often involves interaction with enzyme active sites. For instance, closely related theophylline-1,2,4-triazole hybrids have demonstrated potent activity as inhibitors of the HCV serine protease, a key viral enzyme, and have shown efficacy against bacterial strains such as B. subtilis and E. coli . The presence of the 1,2,4-triazole-3-thiol moiety is a critical pharmacophore, as this group is frequently employed in the development of novel enzyme inhibitors . Researchers value this compound for its potential to serve as a key intermediate or lead structure in the synthesis of new molecules targeting infectious diseases and specific enzymatic pathways.

Eigenschaften

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-3-2-4-11(5-10)16-22-23-17(24(16)20)26-9-15(25)21-14-7-12(18)6-13(19)8-14/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLRTTGCGADREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Solvent Systems : Recrystallization solvents vary; H2O:EtOH (1:1) is common for acetamides, while DMF:EtOH (8:2) is used for carboxylic acid derivatives .

Key Observations :

  • Anti-Inflammatory Potency : Pyridyl-substituted triazoles (e.g., 2-pyridyl analog) outperform diclofenac in vivo, highlighting the importance of heteroaromatic substituents .
  • Mechanistic Diversity : While most analogs target inflammation, VUAA1 demonstrates divergent activity as an olfactory receptor agonist, emphasizing the role of substituents in target specificity .

Physicochemical and Pharmacokinetic Insights

  • Melting Points : Allyl-substituted triazoles exhibit higher melting points (161–184°C) compared to morpholinylmethyl derivatives (e.g., 90°C for 7b), likely due to reduced molecular flexibility .
  • Drug-Likeness : Computational models predict favorable pharmacokinetics for dichlorophenyl-substituted acetamides, including solubility and membrane permeability .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions starting with the formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thione intermediate. A common method includes:

  • Step 1 : Cyclocondensation of a substituted hydrazine with carbon disulfide to form the triazole-thione core .
  • Step 2 : Alkylation of the thione group with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol) .
  • Step 3 : Purification via recrystallization (ethanol/water) to isolate the final product.

Q. Key optimization parameters :

  • Temperature : Reflux conditions (~78°C for ethanol) ensure complete reaction .
  • Solvent choice : Ethanol balances solubility and reactivity for intermediate formation .
  • Stoichiometry : Equimolar ratios of triazole-thione and chloroacetamide prevent side reactions .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure?

  • 1H/13C NMR : Assigns protons and carbons in the triazole ring, acetamide chain, and aromatic substituents. For example, the NH2 group in the triazole core appears as a singlet near δ 5.5 ppm in DMSO-d6 .
  • IR Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the acetamide and triazole NH2) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

  • Anti-inflammatory screening : Carrageenan-induced paw edema models in rodents, comparing efficacy to reference drugs (e.g., diclofenac sodium) at standardized doses (e.g., 10 mg/kg) .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Cytotoxicity assays : MTT or resazurin-based viability tests on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR)?

  • Analog synthesis : Introduce substituents at the triazole (position 5), acetamide (N-aryl group), or thioether linker. For example:
    • Replace m-tolyl with electron-withdrawing groups (e.g., -Cl, -CF3) to study electronic effects .
    • Modify the dichlorophenyl group to assess steric impacts .
  • Biological testing : Compare IC50/MIC values across analogs using dose-response curves. Statistical tools like ANOVA identify significant activity differences .
  • Computational modeling : Dock analogs into target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina to predict binding affinities .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Standardize protocols : Ensure consistent assay conditions (e.g., cell line passage number, solvent controls) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and anti-exudative activity) .
  • Dose-response reevaluation : Test conflicting compounds at a broader concentration range to rule out false negatives/positives .

Q. What environmental fate studies are applicable based on physicochemical properties?

  • Persistence assessment : Hydrolysis half-life studies at varying pH (e.g., pH 5–9) to simulate soil/water compartments .
  • Bioaccumulation potential : Calculate logP (e.g., using ChemDraw) to predict lipid solubility. Values >3 indicate high bioaccumulation risk .
  • Photodegradation : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS .

Formulation and Stability

Q. What pharmacotechnical parameters are critical for tablet formulation?

  • Excipient screening : Test binders (e.g., PVP), disintegrants (e.g., croscarmellose), and lubricants (e.g., magnesium stearate) for optimal hardness (<50 N) and disintegration time (<30 minutes) .
  • Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) monitor degradation via HPLC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.